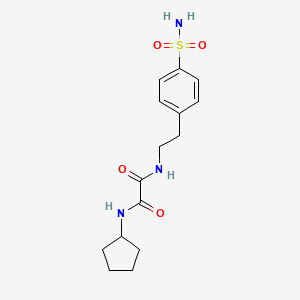
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide, commonly known as SPPX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SPPX is a sulfonamide-based compound and belongs to the class of oxalamides. It has a molecular weight of 365.46 g/mol and a melting point of 242-244°C.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research on sulfamide derivatives highlights their significance in chemical synthesis and modification. For example, the study by Alkorta et al. (1989) demonstrates the acid-catalyzed cycloaddition of N-substituted sulfamides with cyanogen to afford thiadiazole dioxide derivatives, showcasing a method that could be relevant for modifying or synthesizing compounds similar to "N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide" (Alkorta, Arán, Dávila, Ruiz, & Stud, 1989).
Biological Applications
Sulfamide-based compounds have been extensively investigated for their therapeutic potential, particularly as enzyme inhibitors. Winum et al. (2006) explore the therapeutic potential of sulfamides as enzyme inhibitors, detailing their application in inhibiting a variety of enzymes such as carbonic anhydrases, proteases, and others. This research indicates the potential for compounds like "this compound" to be explored for similar biological applications (Winum, Scozzafava, Montero, & Supuran, 2006).
Analytical Chemistry
In the context of analytical chemistry, the development of dual-fluorophore strategies for ratiometric measurement by Hammers and Pluth (2014) exemplifies the innovative approaches to detecting and measuring compounds. Such methodologies could be adapted for the detection and analysis of sulfamide derivatives and related compounds, offering insights into their concentration and behavior in various environments (Hammers & Pluth, 2014).
Environmental Impact and Pharmacokinetics
Understanding the environmental impact and pharmacokinetics of compounds like cyclophosphamide and ifosfamide, as researched by Buerge et al. (2006), provides a foundation for studying the fate and behavior of related sulfamide compounds in biological and environmental systems. This knowledge can guide the safe and effective use of these compounds in medical and industrial applications (Buerge, Buser, Poiger, & Müller, 2006).
Mécanisme D'action
Target of Action
The primary target of N1-cyclopentyl-N2-(4-sulfamoylphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis and regulation, as it is responsible for the removal of the methionine residue from the amino-terminal of newly synthesized proteins.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-23(21,22)13-7-5-11(6-8-13)9-10-17-14(19)15(20)18-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,17,19)(H,18,20)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIHEGRECQUNTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
![1-Methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyrazole](/img/structure/B2975025.png)
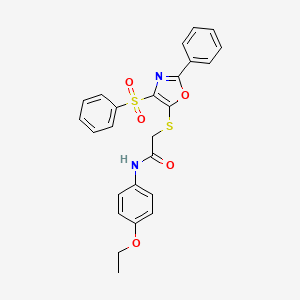
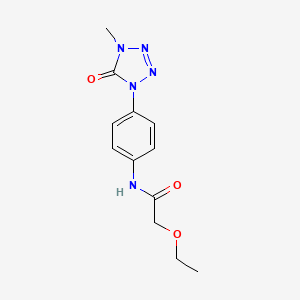
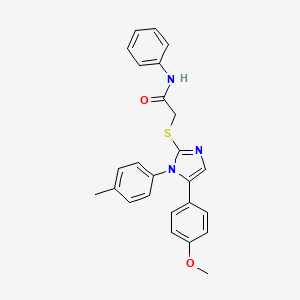

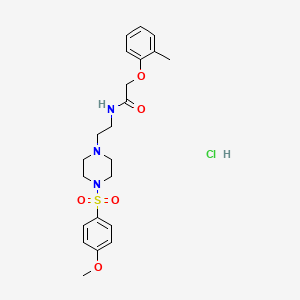
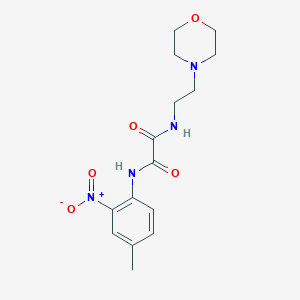


![Ethyl 1-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperidine-4-carboxylate](/img/structure/B2975043.png)
![3-(1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}piperidin-4-yl)-1-(4-fluorophenyl)urea](/img/structure/B2975044.png)
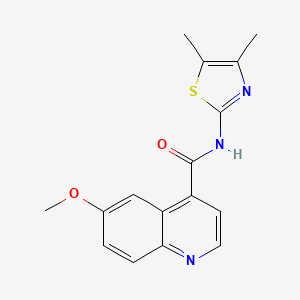
![3-(2,2-Difluoroethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2975046.png)